molecular formula C10H15N3O B10906219 (3-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone

(3-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone

Cat. No.: B10906219
M. Wt: 193.25 g/mol
InChI Key: KEEZMVPTCWPQPU-UHFFFAOYSA-N
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Description

(3-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone is a methanone derivative featuring a pyrazole moiety linked to a 3-methylpiperidine group. This compound is listed in commercial catalogs (e.g., CymitQuimica) with a purity of 98%, though it is currently discontinued .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

(3-methylpiperidin-1-yl)-(1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C10H15N3O/c1-8-3-2-4-13(7-8)10(14)9-5-11-12-6-9/h5-6,8H,2-4,7H2,1H3,(H,11,12)

InChI Key

KEEZMVPTCWPQPU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone typically involves the reaction of 3-methylpiperidine with 1H-pyrazole-4-carboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of (3-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of (3-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone and analogous methanone derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Potential Applications
(3-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone C₁₀H₁₅N₃O 217.29* 3-methylpiperidine, pyrazole Discontinued; 98% purity Unknown (structural analogs suggest kinase or enzyme inhibition)
(2-Hydroxy-5-methyl-phenyl)-(1H-pyrazol-4-yl)-methanone hemihydrate C₁₁H₁₀.₅N₂O₂.₅ 225.22 Hydroxy-phenyl, pyrazole Crystallographically characterized; hydrogen-bonding network Material science, ligand design
[1-(3-Methylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanamine C₁₅H₁₇N₅ 271.33 3-methylphenyl, pyrrole Supplier-available; InChIKey: GXEHIICLEWKJQG CNS-targeted therapeutics (speculative)
1-(2,2-Difluoroethyl)-4-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine C₁₂H₁₈F₂N₄O 272.29 Difluoroethyl, 3-methylpiperidine Predicted pKa: 1.90; Boiling point: 441.1°C Fluorinated drug candidates
(5-Bromo-2-hydroxyphenyl)(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanone C₁₅H₁₀BrN₃O₂ 368.16 Bromo-hydroxyphenyl, pyridinyl CAS: 870811-23-7; intermediates category Synthetic intermediate for pharmaceuticals

*Molecular weight calculated based on formula.

Key Structural Differences and Implications

Halogenated analogs (e.g., bromo-hydroxyphenyl in ) may exhibit altered electronic properties and bioavailability due to halogen bonding or increased lipophilicity.

Physicochemical Properties: The difluoroethyl-substituted analog has a significantly higher predicted boiling point (441.1°C) compared to the target compound, likely due to increased polarity and molecular weight. The hydroxy-phenyl analog forms a hemihydrate crystal structure, indicating strong hydrogen-bonding capacity, which could be leveraged in co-crystallization strategies for drug formulation.

Biological Relevance: While direct data for the target compound are lacking, patented analogs (e.g., piperidinyl-pyrazole methanones in ) inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic and CNS disorders.

Biological Activity

(3-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone, with the CAS number 1340321-35-8, is a compound featuring both piperidine and pyrazole moieties. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuroprotective applications.

The molecular formula of (3-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone is C10H15N3O. Its structure includes a piperidine ring substituted with a methyl group and a pyrazole ring, which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds containing pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines, including breast and liver cancer cells.
  • Neuroprotective Effects : Some derivatives demonstrate neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Anticancer Activity

A study highlighted the synthesis and evaluation of pyrazole-containing compounds, revealing that several exhibited significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Notably, some compounds showed IC50 values ranging from 2.43 to 14.65 μM, indicating strong growth inhibition against these cancer cells .

The anticancer effects of pyrazole derivatives are attributed to several mechanisms:

  • Microtubule Destabilization : Certain compounds were identified as microtubule-destabilizing agents, inhibiting microtubule assembly at concentrations as low as 20 μM.
  • Apoptosis Induction : Selected compounds enhanced caspase-3 activity significantly, suggesting they promote apoptosis in cancer cells .

Neuroprotective Activity

Recent findings suggest that pyrazole derivatives can also offer neuroprotective benefits. For instance, one study synthesized 20 pyrazolol derivatives, which demonstrated:

  • Antioxidant Capacity : Assessed through various assays (DPPH, ABTS), some compounds exhibited substantial free radical scavenging activity.
  • Neurocytoprotective Effects : In models of oxygen-glucose deprivation/reoxygenation (OGD/R), certain derivatives significantly reduced cell injury .

Case Study 1: Anticancer Efficacy

In a preclinical study, a derivative of (3-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone was evaluated for its ability to inhibit tumor growth in vivo. The results indicated a marked reduction in tumor size compared to control groups, showcasing its potential as an effective anticancer agent.

Case Study 2: Neuroprotection in Animal Models

Another study involved testing the neuroprotective effects of pyrazolol derivatives in mouse models of ischemia. The results showed that these compounds significantly reduced infarct size and improved neurological outcomes post-stroke .

Data Tables

CompoundActivity TypeIC50 Value (μM)Target Cell Line
Compound AAnticancer2.43MDA-MB-231
Compound BAnticancer4.98HepG2
Compound CNeuroprotectiveN/ASH-SY5Y (cell model)

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